molecular formula C13H15NO B12997337 3-((2-Methylcyclobutyl)methoxy)benzonitrile

3-((2-Methylcyclobutyl)methoxy)benzonitrile

Cat. No.: B12997337
M. Wt: 201.26 g/mol
InChI Key: VZDSLOFYZRUPDF-UHFFFAOYSA-N
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Description

3-((2-Methylcyclobutyl)methoxy)benzonitrile is an organic compound with the molecular formula C13H15NO It is a derivative of benzonitrile, featuring a 2-methylcyclobutyl group attached to a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylcyclobutyl)methoxy)benzonitrile typically involves the reaction of 2-methylcyclobutanol with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylcyclobutyl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-((2-Methylcyclobutyl)methoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Methylcyclobutyl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with a similar structure but lacking the 2-methylcyclobutyl and methoxy groups.

    3-Methoxybenzonitrile: Similar to 3-((2-Methylcyclobutyl)methoxy)benzonitrile but without the 2-methylcyclobutyl group.

    2-Methylcyclobutylbenzonitrile: Lacks the methoxy group but contains the 2-methylcyclobutyl group.

Uniqueness

This compound is unique due to the presence of both the 2-methylcyclobutyl and methoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-[(2-methylcyclobutyl)methoxy]benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-5-6-12(10)9-15-13-4-2-3-11(7-13)8-14/h2-4,7,10,12H,5-6,9H2,1H3

InChI Key

VZDSLOFYZRUPDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=CC=CC(=C2)C#N

Origin of Product

United States

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